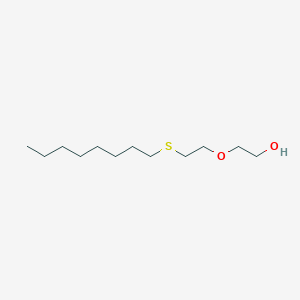
Diethylene glycol, thio, S-octyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylene glycol, thio, S-octyl is an organic compound with the molecular formula C12H26O2S and a molecular weight of 234.399 It is a derivative of diethylene glycol, where one of the hydroxyl groups is replaced by an octylthio group
Métodos De Preparación
The synthesis of diethylene glycol, thio, S-octyl typically involves the reaction of diethylene glycol with an octylthiol compound. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Diethylene glycol, thio, S-octyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether.
Substitution: The thioether group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Diethylene glycol, thio, S-octyl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethylene glycol, thio, S-octyl involves its interaction with various molecular targets. The thioether group can form bonds with metal ions and other electrophilic species, influencing biochemical pathways. The compound’s hydrophobic octyl group allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes .
Comparación Con Compuestos Similares
Diethylene glycol, thio, S-octyl can be compared with other similar compounds, such as:
Diethylene glycol: A simpler compound without the thioether group, used primarily as a solvent.
Ethylene glycol: A related compound with two hydroxyl groups, commonly used as antifreeze.
Propiedades
Número CAS |
87064-00-4 |
|---|---|
Fórmula molecular |
C12H26O2S |
Peso molecular |
234.40 g/mol |
Nombre IUPAC |
2-(2-octylsulfanylethoxy)ethanol |
InChI |
InChI=1S/C12H26O2S/c1-2-3-4-5-6-7-11-15-12-10-14-9-8-13/h13H,2-12H2,1H3 |
Clave InChI |
OPFRXVSGBZCPFM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



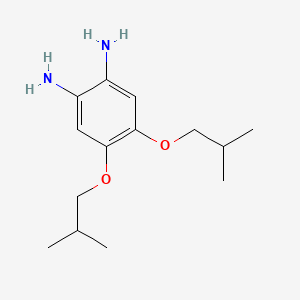
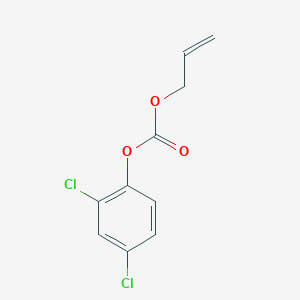


![2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran](/img/structure/B14399802.png)

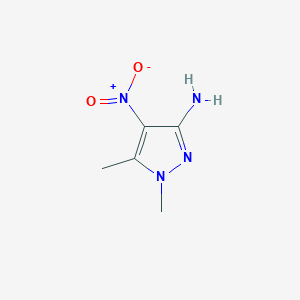

![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)

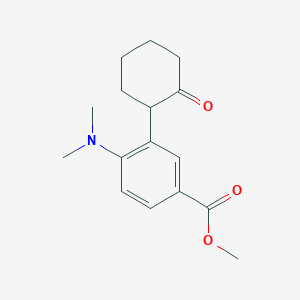
![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)
